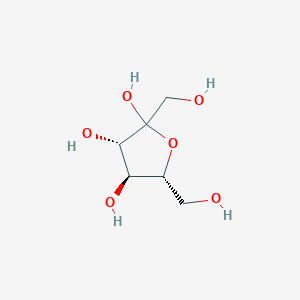

D-fructofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

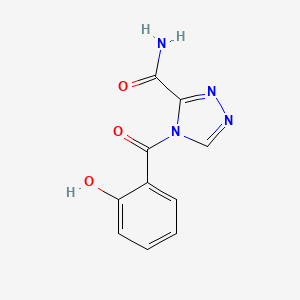

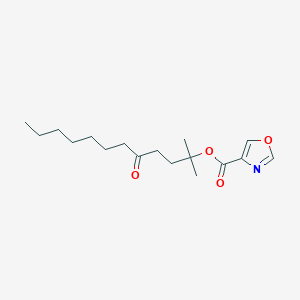

D-fructofuranose: is a monosaccharide and a ketose sugar, which is a structural isomer of glucose. It is commonly found in fruits, honey, and root vegetables. In its furanose form, this compound exists as a five-membered ring structure, which is a cyclic hemiketal formed by the reaction of the ketone group with a hydroxyl group within the same molecule. This compound is significant in various biological processes and is a key component in the metabolism of carbohydrates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-fructofuranose can be synthesized through the acid-catalyzed hydrolysis of sucrose. The reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid such as hydrochloric acid. The reaction conditions typically include heating the mixture to around 60-70°C for several hours to ensure complete hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic hydrolysis of inulin, a polysaccharide found in plants like chicory and Jerusalem artichoke. The enzyme inulinase catalyzes the hydrolysis of inulin to produce fructose. This method is preferred due to its efficiency and the high purity of the resulting fructose.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: D-fructofuranose can undergo oxidation reactions to form various products, including 5-keto-D-fructose and D-glucaric acid. Common oxidizing agents include nitric acid and bromine water.

Reduction: Reduction of this compound can yield sugar alcohols such as D-mannitol and D-sorbitol. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation with acetic anhydride can produce fructose acetate.

Common Reagents and Conditions:

Oxidation: Nitric acid, bromine water, and potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acetic anhydride, sulfuric acid.

Major Products:

Oxidation: 5-keto-D-fructose, D-glucaric acid.

Reduction: D-mannitol, D-sorbitol.

Substitution: Fructose acetate.

Wissenschaftliche Forschungsanwendungen

Chemistry: D-fructofuranose is used as a starting material in the synthesis of various organic compounds. It is also employed in studying carbohydrate chemistry and the mechanisms of enzyme-catalyzed reactions.

Biology: In biological research, this compound is used to study metabolic pathways involving fructose. It serves as a substrate for enzymes such as fructokinase and aldolase, which are involved in glycolysis and gluconeogenesis.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in managing diabetes and metabolic disorders. It is also used in the formulation of intravenous fluids for patients requiring parenteral nutrition.

Industry: In the food industry, this compound is used as a sweetener due to its high sweetness relative to glucose. It is also employed in the production of high-fructose corn syrup and other sweetening agents.

Wirkmechanismus

D-fructofuranose exerts its effects primarily through its involvement in metabolic pathways. In the liver, it is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B into dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, contributing to energy production and glucose synthesis.

Vergleich Mit ähnlichen Verbindungen

D-glucose: A common monosaccharide and an isomer of D-fructofuranose. It exists in both pyranose and furanose forms.

D-mannose: Another isomer of glucose, differing in the configuration of the hydroxyl group on the second carbon.

D-galactose: An epimer of glucose, differing in the configuration of the hydroxyl group on the fourth carbon.

Uniqueness: this compound is unique due to its ketose structure and its ability to form a five-membered furanose ring. This structural difference influences its reactivity and the types of reactions it can undergo compared to its aldose counterparts like glucose and galactose. Additionally, its high sweetness and involvement in specific metabolic pathways distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer |

10247-46-8 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 |

InChI-Schlüssel |

RFSUNEUAIZKAJO-VRPWFDPXSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)

![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)

![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)

![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)